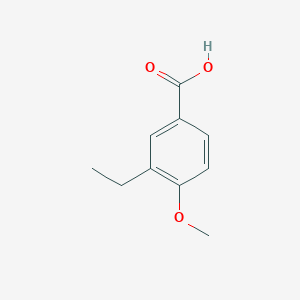

3-Ethyl-4-methoxybenzoic acid

Description

Overview of Substituted Benzoic Acids in Organic Synthesis and Chemical Research

Substituted benzoic acids are a fundamental class of compounds in the realm of organic chemistry, serving as versatile building blocks for the synthesis of a wide array of more complex molecules. The basic structure, a benzene (B151609) ring attached to a carboxylic acid group, can be modified with various functional groups at different positions on the ring. These substituents profoundly influence the molecule's electronic properties, reactivity, and physical characteristics.

Electron-withdrawing groups, for instance, can increase the acidity of the carboxylic acid, while electron-donating groups tend to decrease it. libretexts.orglibretexts.org This modulation of reactivity is a key tool for organic chemists. These compounds are pivotal in the production of pharmaceuticals, agrochemicals, polymers, and dyes. The ability to strategically place different substituents on the aromatic ring allows for the fine-tuning of a molecule's properties to suit a specific application. Aromatic carboxylic acids can be synthesized through various methods, including the vigorous oxidation of alkylbenzenes. ncert.nic.in

The Position of 3-Ethyl-4-methoxybenzoic Acid in Contemporary Chemical Studies

Within this broad family of compounds, this compound holds a specific place as a difunctionalized benzoic acid. Its structure is characterized by an ethyl group at the third carbon and a methoxy (B1213986) group at the fourth carbon relative to the carboxylic acid group. This particular arrangement of an electron-donating ethyl group and a strongly electron-donating methoxy group influences its reactivity and potential applications.

While not as commonly highlighted as some other benzoic acid derivatives, this compound serves as a valuable intermediate in targeted organic syntheses. Its structure makes it a useful precursor for creating more complex molecules with specific steric and electronic properties, finding utility in the development of novel organic compounds and functional materials.

Detailed Chemical Profile

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 35141-30-1 hymasynthesis.com |

| Molecular Formula | C10H12O3 |

| Molecular Weight | 180.20 g/mol |

Synthesis and Manufacturing Processes

The synthesis of substituted benzoic acids like this compound can be approached through several established routes in organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-ethyl-4-methoxybenzoic acid |

InChI |

InChI=1S/C10H12O3/c1-3-7-6-8(10(11)12)4-5-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

FPHXIFFANOEDCL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 3 Ethyl 4 Methoxybenzoic Acid

Direct Synthesis Routes for the Methoxyaryl Carboxyl Moiety

Common Synthetic Routes and Starting Materials

One common strategy for the synthesis of benzoic acids involves the oxidation of the corresponding benzyl (B1604629) alcohol or aldehyde. For 3-Ethyl-4-methoxybenzoic acid, a plausible precursor would be 3-ethyl-4-methoxybenzyl alcohol or 3-ethyl-4-methoxybenzaldehyde. The oxidation of alkylbenzenes using strong oxidizing agents like potassium permanganate (B83412) or chromic acid is a well-established method for preparing aromatic carboxylic acids. ncert.nic.in

Another powerful method involves the use of Grignard reagents. A suitable brominated precursor, such as 1-bromo-3-ethyl-4-methoxybenzene, could be converted into a Grignard reagent by reacting it with magnesium metal. This organometallic intermediate would then be reacted with carbon dioxide (dry ice) followed by an acidic workup to yield the desired carboxylic acid. ncert.nic.in

Key Reaction Mechanisms and Catalysts

In the oxidation of a benzyl alcohol, a catalyst is often employed to facilitate the reaction under milder conditions. For instance, various metal-based catalysts can be used. researchgate.net The mechanism involves the removal of hydrogen atoms from the alcohol, ultimately leading to the carboxylic acid.

The Grignard synthesis mechanism involves the nucleophilic attack of the organomagnesium compound on the electrophilic carbon of carbon dioxide. This forms a magnesium carboxylate salt, which is then protonated by a strong acid to liberate the final carboxylic acid.

Applications and Utility in Chemical Synthesis

Role as a Building Block in Organic Synthesis

Use in the Synthesis of Novel Organic Compounds

The true utility of this compound lies in its role as an intermediate for constructing more elaborate molecular architectures. The carboxylic acid group can be readily converted into other functional groups, providing a handle for further chemical modifications. Researchers have utilized related methoxybenzoic acid derivatives in the synthesis of complex natural products and medicinally relevant scaffolds. The specific substitution pattern of this compound can impart desired solubility, lipophilicity, and conformational properties to the target molecules.

Contribution to the Development of Functional Materials

Derivatives of benzoic acid are integral to the development of functional materials. For example, esters of methoxybenzoic acids are used in fragrances and have been investigated for their liquid crystalline properties. chemicalbook.comnih.gov While specific research on the direct application of this compound in functional materials is not widely documented, its structural motifs are relevant to the design of new materials with tailored optical or electronic properties.

Specific Chemical Reactions and Transformations

Esterification and Amidation Reactions

Like all carboxylic acids, this compound readily undergoes esterification when reacted with an alcohol in the presence of an acid catalyst. This reaction is fundamental for creating various ester derivatives, which can have applications ranging from flavor and fragrance agents to key intermediates in multi-step syntheses. chemicalbook.com

Similarly, amidation can be achieved by first converting the carboxylic acid to a more reactive acyl chloride. This is typically done using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with an amine to form a stable amide bond. This transformation is a cornerstone of peptide synthesis and the creation of many pharmaceutical compounds.

Other Notable Chemical Transformations

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The positions of incoming electrophiles are directed by the existing ethyl and methoxy (B1213986) groups. The methoxy group is a strong activating group and an ortho-, para-director, while the ethyl group is a weaker activating group and also an ortho-, para-director. The interplay of these two groups will govern the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Introduction and Modification of the Ethyl Substituent on the Aromatic Ring

Alkylation Strategies for Ethyl Group Incorporation

The introduction of an ethyl group onto the aromatic ring is a critical step in the synthesis of this compound. Friedel-Crafts alkylation is a classic method for this transformation. masterorganicchemistry.com This reaction typically involves the use of an ethyl halide, such as ethyl bromide, and a Lewis acid catalyst.

A related approach involves the acylation of a precursor followed by reduction. For instance, a Friedel-Crafts acylation can introduce an acetyl group, which is then reduced to an ethyl group. This two-step process can sometimes offer better control over the position of substitution compared to direct alkylation.

Recent advancements have focused on developing more selective and efficient alkylation methods. For example, some methods utilize temporary dearomatization strategies to achieve C-4 alkylation of isoquinolines, a related heterocyclic system. nih.gov While not directly applied to benzoic acid, these innovative approaches highlight the ongoing efforts to control regioselectivity in aromatic functionalization. nih.gov

Reduction Methodologies for Ethyl Moiety Formation

As mentioned, a common strategy to form the ethyl group is through the reduction of a corresponding ketone. The Clemmensen reduction (using zinc-amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are two well-established methods for converting a ketone to an alkane. masterorganicchemistry.com These reactions are particularly useful when direct alkylation is problematic due to potential rearrangements or over-alkylation.

Another approach involves the reduction of a nitro group to an amine, which can then be transformed into the desired functional group. While not directly forming an ethyl group, this demonstrates the principle of converting one functional group to another to achieve the target molecule. masterorganicchemistry.comorgsyn.org

Catalytic Methodologies in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions.

Acid-Catalyzed Reactions in Esterification and Hydrolysis

The carboxylic acid functional group in this compound can readily undergo esterification. The Fischer esterification, a classic acid-catalyzed reaction, involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium process, often driven to completion by using an excess of the alcohol. masterorganicchemistry.com

The mechanism of acid-catalyzed esterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com Subsequent steps lead to the formation of the ester and water. masterorganicchemistry.com Conversely, the hydrolysis of an ester back to the carboxylic acid is also an acid-catalyzed process, following the reverse mechanism. rsc.orgresearchgate.net The use of ionic liquids as acid catalysts has also been explored for ester hydrolysis. google.com

| Reaction | Catalyst | Description |

| Fischer Esterification | H₂SO₄, TsOH | Reversible reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.com |

| Ester Hydrolysis | Acid | The reverse of esterification, converting an ester back to a carboxylic acid and an alcohol. rsc.org |

Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and functionalizing aromatic rings. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method. researchgate.netthermofisher.com This reaction could be envisioned for the synthesis of precursors to this compound, for example, by coupling a boronic acid derivative with a suitable aryl halide.

Other notable cross-coupling reactions include the Negishi coupling (using organozinc reagents) and the Ullmann reaction (using copper). thermofisher.com Rhodium-catalyzed cross-dehydrogenative coupling has also emerged as a method for creating biaryl acids, offering a more atom-economical approach by directly coupling two C-H bonds. hep.com.cn These advanced catalytic systems provide versatile strategies for constructing complex aromatic molecules. researchgate.netthermofisher.comhep.com.cn

| Coupling Reaction | Catalyst | Reactants |

| Suzuki-Miyaura | Palladium | Organoboron compound and organic halide. researchgate.netthermofisher.com |

| Negishi | Palladium or Nickel | Organozinc reagent and organic halide. thermofisher.com |

| Ullmann | Copper | Two aryl halides. thermofisher.com |

| Cross-Dehydrogenative Coupling | Rhodium | Two C-H bonds. hep.com.cn |

Principles of Green Chemistry in Synthetic Design for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ajrconline.orgcore.ac.uk In the context of synthesizing this compound, these principles can be applied in several ways.

One key aspect is the use of safer solvents and reaction conditions. For example, microwave-assisted organic synthesis can significantly accelerate reaction times and reduce energy consumption. ajrconline.org The use of water as a solvent, where possible, is a greener alternative to volatile organic compounds. mdpi.com

Catalysis is inherently a green chemistry principle, as catalysts are used in small amounts and can be recycled and reused, minimizing waste. core.ac.uk The development of heterogeneous catalysts, which are easily separated from the reaction mixture, further enhances the green credentials of a process. researchgate.net

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important metric. core.ac.uk Reactions like cross-dehydrogenative coupling that form C-C bonds directly from C-H bonds are highly atom-economical. hep.com.cn The choice of reagents also plays a role; for instance, using hydrogen peroxide as an oxidant is a greener alternative to heavy metal-based oxidizing agents. mdpi.com

Reaction Mechanisms and Chemical Transformations of 3 Ethyl 4 Methoxybenzoic Acid and Its Derivatives

Reactivity at the Carboxyl Group: Esterification, Amidation, and Reduction

The carboxyl group of 3-ethyl-4-methoxybenzoic acid is a key site for a variety of chemical transformations, including esterification, amidation, and reduction, leading to the synthesis of diverse derivatives.

Esterification

Esterification of carboxylic acids, such as this compound, is a fundamental reaction. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a common method. libretexts.org This process involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. libretexts.org Subsequent dehydration yields the corresponding ester. libretexts.org The reaction is reversible, and to favor the formation of the ester, an excess of the alcohol is often used as the solvent. libretexts.org This method is particularly effective for producing methyl, ethyl, propyl, and butyl esters. libretexts.org

Alternative esterification methods exist for cases where the Fischer conditions are not suitable, such as with sterically hindered acids or those containing sensitive functional groups. orgsyn.org Trialkyloxonium salts, for instance, provide a convenient method for esterification under mild conditions. orgsyn.org

For example, the esterification of 3-formyl-4-methoxybenzoic acid with ethanol (B145695) is typically carried out under reflux conditions with a sulfuric acid catalyst to produce ethyl 3-formyl-4-methoxybenzoate.

Amidation

The conversion of carboxylic acids to amides requires the activation of the carboxyl group, as the direct reaction with an amine is generally unfavorable due to acid-base chemistry. sciepub.com Activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often employed. The carboxylic acid adds to the carbodiimide, forming a highly reactive intermediate, which is then readily attacked by the amine to form the amide. libretexts.org

Another approach involves the use of dimethylsulfamoyl chloride in the presence of N,N-dimethylamines, which allows for amidation to occur under very mild conditions with equimolar amounts of the carboxylic acid and amine. researchgate.net Boric acid can also serve as a catalyst for the direct amidation of carboxylic acids. sciepub.com The proposed mechanism involves the formation of a mixed anhydride (B1165640) with boric acid, which then acts as the acylating agent. sciepub.com

The reactivity of amines in amidation reactions is influenced by both steric and electronic factors. diva-portal.org For instance, in competitive reactions, primary or aliphatic amines tend to be more reactive than secondary or aromatic amines. lookchemmall.com

Reduction

Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, which proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group to form an aldehyde intermediate. libretexts.org This intermediate is highly reactive and is immediately further reduced to the primary alcohol. libretexts.org

Borane in tetrahydrofuran (B95107) (BH₃/THF) is another effective reagent for the reduction of carboxylic acids to primary alcohols and is often preferred due to its milder nature and greater safety profile compared to LiAlH₄. libretexts.org A notable advantage of BH₃/THF is its selectivity; it reduces carboxylic acids faster than many other functional groups. libretexts.org A combination of sodium borohydride (B1222165) (NaBH₄) and bromine has also been reported as a method for the direct reduction of benzoic acids to their corresponding alcohols, offering a simple and cost-effective route with good yields. researchgate.net

Table 1: Summary of Reactions at the Carboxyl Group

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Activating Agent (e.g., DCC) or Catalyst (e.g., Boric Acid) | Amide |

| Reduction | LiAlH₄ or BH₃/THF or NaBH₄/Br₂ | Primary Alcohol |

Aromatic Reactivity: Electrophilic Aromatic Substitution and Directed Metalation

The benzene (B151609) ring of this compound is susceptible to electrophilic attack and can be functionalized through directed metalation, with the existing substituents guiding the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the substituents on the benzene ring dictate the position of the incoming electrophile. orgosolver.com Electron-donating groups (EDGs) activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions. orgosolver.comorganicchemistrytutor.com Conversely, electron-withdrawing groups (EWGs) deactivate the ring and direct electrophiles to the meta position. orgosolver.com

In this compound, the methoxy (B1213986) group (-OCH₃) is a strong electron-donating group due to its ability to donate a lone pair of electrons to the ring via resonance. libretexts.orgnumberanalytics.com This effect increases the electron density at the ortho and para positions relative to the methoxy group, making them more nucleophilic. orgosolver.comlibretexts.org The ethyl group (-CH₂CH₃) is a weak electron-donating group through induction. The carboxyl group (-COOH) is an electron-withdrawing group and a meta-director. orgosolver.com

Directed Metalation

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium species can then react with various electrophiles. organic-chemistry.org

Both the carboxylate and methoxy groups can act as directing metalation groups. acs.orgresearchgate.net The relative directing ability of these groups, along with reaction conditions such as the base used and temperature, determines the site of metalation. acs.orgebi.ac.uk For instance, in m-anisic acid, the two directing groups work together to direct metalation to the position between them. acs.orgebi.ac.uk In p-anisic acid, reaction with s-BuLi/TMEDA leads to metalation exclusively near the carboxylate group. acs.org The carboxylic acid group itself has been shown to be an intermediate-strength directing group. researchgate.net By carefully choosing the base and reaction conditions, it is possible to selectively functionalize the positions ortho to either the carboxyl or the methoxy group. acs.orgebi.ac.uk

Transformations of the Methoxy Group

Oxidative Demethylation Pathways and Mechanism

The cleavage of the methyl group from a methoxyarene is known as O-demethylation, a reaction that often requires harsh conditions but can also be achieved enzymatically. researchgate.net One family of enzymes capable of this transformation is cytochrome P450. wikipedia.org For example, the enzyme CYP199A4 can efficiently demethylate 4-methoxybenzoic acid. rsc.orgrsc.org The mechanism is believed to proceed through the formation of a hemiacetal, which then spontaneously decomposes to yield the corresponding phenol (B47542) and formaldehyde. uq.edu.au

Another enzymatic pathway for demethylation involves vanillyl-alcohol oxidase. The catalytic mechanism for the oxidative demethylation of 4-(methoxymethyl)phenol (B1201506) by this enzyme involves the formation of a p-quinone methide intermediate. nih.gov In non-enzymatic systems, demethylation can be promoted by ionic liquids or quaternary ammonium (B1175870) salts like ⁿBu₄NBr, which facilitates the nucleophilic attack of a bromide ion on the C(sp³)–O bond. rsc.org

Influence of the Methoxy Group on Regioselectivity and Electronic Effects

The methoxy group exerts a profound influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions. As a strong electron-donating group, it activates the aromatic ring and directs incoming electrophiles to the ortho and para positions. orgosolver.comnumberanalytics.com This is due to the resonance effect, where the lone pairs on the oxygen atom stabilize the carbocation intermediate (the σ-complex) formed during the reaction. libretexts.org This stabilization is only possible when the electrophile adds to the ortho or para positions, leading to a resonance structure where all atoms have a complete octet. libretexts.org Addition to the meta position does not allow for this resonance stabilization by the methoxy group. libretexts.org

Consequently, the presence of the methoxy group at position 4 in this compound strongly directs electrophilic attack to the positions ortho to it (positions 3 and 5). However, since position 3 is already substituted with an ethyl group, the primary site for electrophilic substitution would be position 5.

Table 2: Influence of Substituents on Aromatic Reactivity

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OCH₃ | 4 | Strong Electron-Donating (Resonance) | Ortho, Para |

| -CH₂CH₃ | 3 | Weak Electron-Donating (Inductive) | Ortho, Para |

| -COOH | 1 | Electron-Withdrawing (Inductive & Resonance) | Meta |

Reactions Involving the Ethyl Side Chain

The ethyl group attached to the aromatic ring can also undergo specific chemical transformations, most notably oxidation at the benzylic position.

When an alkylbenzene is treated with a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄), the entire alkyl side chain is oxidized down to a carboxylic acid group, provided that the benzylic carbon has at least one hydrogen atom attached. libretexts.orgmasterorganicchemistry.com The benzylic position is the carbon atom directly attached to the aromatic ring. masterorganicchemistry.com The reaction proceeds regardless of the length of the alkyl chain, with any additional carbon atoms being cleaved off. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the ethyl group has two benzylic hydrogens. Therefore, treatment with a strong oxidizing agent like KMnO₄ would oxidize the ethyl group to a second carboxylic acid group. This would result in the formation of 4-methoxy-1,3-benzenedicarboxylic acid. It is important to note that this reaction transforms the weakly electron-donating, ortho, para-directing ethyl group into a strongly electron-withdrawing, meta-directing carboxyl group. libretexts.org

Computational Chemistry and Theoretical Investigations of 3 Ethyl 4 Methoxybenzoic Acid

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in the application of quantum mechanics to predict molecular properties. For a molecule like 3-ethyl-4-methoxybenzoic acid, these methods provide a powerful lens to explore its behavior at the atomic level.

To understand the chemical behavior of this compound, a crucial first step is to determine its most stable three-dimensional structure, a process known as geometry optimization. Both Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose. orientjchem.org

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational efficiency, making it suitable for medium to large-sized molecules. orientjchem.org The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for such calculations on organic molecules. iosrjournals.orgepstem.netepstem.net

Ab initio methods , such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. iosrjournals.org While computationally more demanding than DFT, they provide a fundamental starting point for more complex calculations.

The geometry optimization process for this compound would involve starting with an initial guess of the molecular structure and iteratively solving the Schrödinger equation to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The accuracy of quantum chemical calculations is highly dependent on the chosen basis set and level of theory . The basis set is a set of mathematical functions used to construct the molecular orbitals.

Commonly used basis sets for organic molecules include the Pople-style basis sets, such as:

6-31G(d,p): This is a split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to describe the anisotropy of the electron distribution. researchgate.net

6-311++G(d,p): This is a triple-split valence basis set that provides more flexibility for describing the valence electrons and includes diffuse functions (++) to better represent the electron density far from the nucleus, which is important for anions and weak interactions. iosrjournals.orgresearchgate.net

The level of theory refers to the combination of the method (e.g., HF, B3LYP) and the basis set. The choice of the level of theory is a compromise between the desired accuracy and the computational cost. For this compound, a level of theory such as B3LYP/6-311++G(d,p) would be expected to provide reliable results for its geometry and electronic properties. iosrjournals.orgresearchgate.net

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a wealth of information about the electronic structure and reactivity of this compound can be extracted.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) and carboxylic acid groups.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, particularly the carbon atoms susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small energy gap indicates a molecule that is more easily polarized and reactive. epstem.net The energy gap for this compound would provide insights into its kinetic stability and the energy required for electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are representative values to illustrate the concept.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the surface of the electron density and color-coded to indicate regions of different electrostatic potential.

Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are the most likely sites for electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the carbonyl and methoxy groups. orientjchem.org

Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are the most likely sites for nucleophilic attack. The hydrogen atom of the carboxylic acid group would be a prominent blue region. orientjchem.org

Green regions: Indicate neutral electrostatic potential.

The MEP map provides a clear and intuitive guide to the reactive sites of this compound.

To quantify the distribution of electrons among the atoms in this compound, population analysis methods are employed.

Mulliken Population Analysis: This method partitions the total electron density among the atoms based on the basis functions used in the calculation. epstem.netuni-muenchen.de While widely used, it is known to be sensitive to the choice of basis set. uni-muenchen.de

Natural Population Analysis (NPA): This method is based on the concept of Natural Bond Orbitals (NBOs) and is generally considered to be more robust and less dependent on the basis set than Mulliken analysis.

The calculated atomic charges provide valuable information about the polarity of bonds and the electrostatic interactions within the molecule. For instance, the oxygen atoms are expected to carry significant negative charges, while the carbonyl carbon and the acidic hydrogen are expected to have positive charges.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Charge (e) |

| O (carbonyl) | -0.55 |

| O (methoxy) | -0.45 |

| O (hydroxyl) | -0.60 |

| C (carbonyl) | +0.70 |

| H (hydroxyl) | +0.40 |

Note: These are representative values to illustrate the concept.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. nih.gov It provides a localized, "chemist-friendly" picture of the electron density distribution in a molecule, facilitating the understanding of charge transfer and hyperconjugative interactions. nih.govresearchgate.netuba.ar

The primary donor-acceptor interactions in this compound involve the lone pairs of the oxygen atoms in the methoxy and carboxylic acid groups, as well as the π-electrons of the benzene (B151609) ring. These filled orbitals can donate electron density to the antibonding orbitals of adjacent sigma bonds (e.g., σ* C-C, σ* C-H) and the π* orbital of the carbonyl group. The energy of these interactions, denoted as E(2), quantifies the extent of charge delocalization and the strength of the hyperconjugative effect. Larger E(2) values indicate stronger interactions.

For instance, the interaction between the lone pair of the methoxy oxygen (n(O)) and the antibonding orbital of the adjacent C-C bond in the ring (π*(C-C)) contributes significantly to the delocalization of electron density. Similarly, the lone pairs on the carboxylic acid's oxygen atoms interact with neighboring antibonding orbitals. These delocalizations result in a more dispersed electron density, which is a stabilizing factor. The NBO method allows for a quantitative assessment of these stabilizing interactions. nih.govuba.ar

Theoretical Spectroscopy and Vibrational Analysis

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting the spectroscopic properties of molecules. orientjchem.org By calculating the optimized molecular geometry and the corresponding vibrational frequencies, chemists can gain detailed insights into the relationships between molecular structure and spectroscopic signatures. orientjchem.orgcardiff.ac.uk

Prediction of Infrared (IR) and Raman Spectra and Vibrational Assignments

Theoretical calculations of the infrared (IR) and Raman spectra of this compound provide a powerful means to understand its vibrational modes. cardiff.ac.ukresearchgate.net These calculations are typically performed using DFT methods, such as B3LYP, with an appropriate basis set. orientjchem.orgscirp.org The output of these calculations is a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

It is a common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the computational methods. scirp.org The scaled theoretical frequencies can then be compared with experimental IR and Raman spectra, allowing for a detailed assignment of the observed vibrational bands to specific molecular motions. scirp.orgesisresearch.org

For this compound, the vibrational spectrum can be divided into several regions corresponding to the characteristic vibrations of its functional groups:

O-H and C-H Stretching: The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the high-frequency region of the IR spectrum. The C-H stretching vibrations of the ethyl group and the aromatic ring appear at slightly lower wavenumbers.

C=O Stretching: The carbonyl (C=O) stretching vibration of the carboxylic acid is a very strong and characteristic band in the IR spectrum, typically appearing in the range of 1680-1710 cm⁻¹. scirp.org

C-O Stretching: The C-O stretching vibrations of the carboxylic acid and the methoxy group are found in the fingerprint region of the spectrum.

Aromatic C-C Stretching: The stretching vibrations of the benzene ring typically appear as a series of bands in the 1400-1600 cm⁻¹ region.

Ethyl Group Vibrations: The bending (scissoring, rocking, wagging, and twisting) vibrations of the CH₂ and CH₃ groups of the ethyl substituent give rise to several bands in the fingerprint region.

The table below presents a tentative assignment of some key vibrational modes for this compound based on general expectations for similar molecules.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Carboxylic Acid) | 1710 - 1680 |

| C-C Stretch (Aromatic Ring) | 1600 - 1450 |

| C-O Stretch (Carboxylic Acid/Methoxy) | 1320 - 1210 / 1275 - 1200 |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 |

| C-H Bend (Aliphatic) | 1470 - 1370 |

Computational Nuclear Magnetic Resonance (NMR) Chemical Shifts (¹H, ¹³C) and GIAO Method

The prediction of NMR chemical shifts using computational methods has become a valuable tool in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which the chemical shifts are derived. esisresearch.org These calculations are typically performed using DFT.

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the assignment of the experimental spectra. The calculated shifts are usually referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group (a triplet for the CH₃ and a quartet for the CH₂), the methoxy group (a singlet), the aromatic protons, and the acidic proton of the carboxylic acid group (a broad singlet). The calculated chemical shifts can help to resolve any ambiguities in the assignment of the aromatic protons, which can be closely spaced.

¹³C NMR: The carbon-13 NMR spectrum will show separate signals for each unique carbon atom in the molecule. This includes the carbons of the ethyl group, the methoxy group, the carboxylic acid group (including the carbonyl carbon), and the six carbons of the benzene ring. The calculated ¹³C chemical shifts are particularly useful for assigning the quaternary carbons and the carbons of the aromatic ring, which can be challenging to assign based on experimental data alone.

Below is a table with predicted chemical shift ranges for the different carbon environments in this compound.

| Carbon Atom | Predicted ¹³C Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 170 - 185 |

| Aromatic C-O | 155 - 165 |

| Aromatic C-C | 110 - 135 |

| Methoxy (O-CH₃) | 55 - 65 |

| Ethyl (-CH₂-) | 20 - 30 |

| Ethyl (-CH₃) | 10 - 20 |

UV-Visible Spectroscopy Simulations and Electronic Transitions (TD-DFT)

Time-dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating UV-Visible absorption spectra. mdpi.comrsc.org It allows for the calculation of the electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of the absorption bands in the experimental spectrum. mdpi.com

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system. The TD-DFT calculations can provide detailed information about the nature of these transitions, including the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO). iosrjournals.orgresearchgate.net

The main absorption bands are typically associated with transitions from the HOMO to the LUMO or other low-lying unoccupied orbitals. The energies of these transitions are influenced by the substituents on the benzene ring. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group will affect the energy levels of the molecular orbitals and thus the position of the absorption maxima.

Simulations can be performed in the gas phase or in the presence of a solvent using implicit solvent models like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM). researchgate.net This allows for a more realistic comparison with experimental spectra, which are typically recorded in solution. mdpi.comresearchgate.net

Thermochemical and Kinetic Studies

Computational chemistry provides a powerful avenue for determining the thermochemical properties of molecules, such as enthalpy, entropy, and Gibbs free energy. nih.govyoutube.com These calculations are crucial for understanding the stability and reactivity of chemical compounds.

Enthalpy, Entropy, and Gibbs Free Energy Calculations

The standard enthalpy of formation (ΔH_f°), standard entropy (S°), and standard Gibbs free energy of formation (ΔG_f°) of this compound can be calculated using DFT methods. These calculations typically involve optimizing the molecular geometry and then performing a frequency calculation to obtain the vibrational, rotational, and translational contributions to the thermodynamic properties. nih.govsuniv.ac.in

Enthalpy (H): The calculated enthalpy includes the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections. The enthalpy of formation can be determined using atomization or isodesmic reaction schemes, which help to reduce systematic errors in the calculations.

Entropy (S): The entropy of a molecule is a measure of its disorder and is calculated from the vibrational, rotational, and translational partition functions. The vibrational contribution is obtained from the calculated vibrational frequencies.

Gibbs Free Energy (G): The Gibbs free energy is a key indicator of the thermodynamic stability and spontaneity of reactions. It is calculated from the enthalpy and entropy using the equation G = H - TS, where T is the temperature.

These calculated thermochemical parameters provide valuable insights into the thermodynamic stability of this compound. For instance, a negative Gibbs free energy of formation indicates that the compound is stable with respect to its constituent elements in their standard states.

The table below summarizes the key thermochemical parameters that can be obtained through computational methods.

| Thermochemical Parameter | Description |

| Enthalpy of Formation (ΔH_f°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Entropy (S°) | The absolute entropy of one mole of the compound at a standard state (usually 298.15 K and 1 atm). |

| Gibbs Free Energy of Formation (ΔG_f°) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. |

Reaction Coordinate Analysis and Transition State Energetics

Theoretical investigations into the reaction mechanisms of this compound, while not extensively documented in dedicated studies, can be understood through computational analysis of analogous systems, such as other substituted benzoic acids. nih.govnih.gov Reaction coordinate analysis and the study of transition state energetics are powerful computational tools that elucidate the step-by-step pathway of a chemical transformation, identifying the energy barriers that govern the reaction rate. Density Functional Theory (DFT) is a frequently employed method for such analyses, providing insights into the geometries and energies of reactants, intermediates, transition states, and products. ajgreenchem.comresearchgate.net

A representative and fundamental reaction for this compound is the Fischer esterification, which involves the acid-catalyzed reaction with an alcohol (e.g., ethanol) to form the corresponding ester, ethyl 3-ethyl-4-methoxybenzoate. tcu.edumasterorganicchemistry.comyoutube.com A computational study of this reaction would map the potential energy surface along the reaction coordinate, which represents the progress of the reaction from reactants to products.

The generally accepted mechanism for Fischer esterification proceeds through several key steps, each with an associated transition state (TS): masterorganicchemistry.comyoutube.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. This step is typically fast and reversible.

Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile and attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The transition state for this step (TS1) involves the partial formation of the new carbon-oxygen bond.

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This can occur in one or two steps, potentially involving a solvent molecule as a shuttle. This sets the stage for the elimination of a water molecule.

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water, which is a good leaving group. The transition state for this step (TS2) involves the partial breaking of the carbon-oxygen bond of the leaving water molecule and the partial formation of the carbonyl double bond.

Deprotonation: The final step is the deprotonation of the resulting protonated ester to yield the final ester product and regenerate the acid catalyst.

Hypothetical Energetics for the Fischer Esterification of this compound

A DFT study would provide the relative free energies (ΔG) for each species along the reaction pathway. The following table presents hypothetical data for the key steps in the esterification of this compound with ethanol (B145695), illustrating the energetic landscape of the reaction.

Table 1: Hypothetical Relative Free Energies (ΔG) for the Fischer Esterification of this compound with Ethanol.

| Species | Description | Hypothetical Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Ethanol + H⁺ | 0.0 |

| Intermediate 1 | Protonated Carboxylic Acid | -5.2 |

| TS1 | Transition state for nucleophilic attack | +18.5 |

| Intermediate 2 | Tetrahedral Intermediate | +12.3 |

| TS2 | Transition state for water elimination | +21.7 |

| Intermediate 3 | Protonated Ester + Water | -2.1 |

| Products | Ethyl 3-ethyl-4-methoxybenzoate + Water + H⁺ | -4.5 |

Transition State Geometry Analysis

Computational analysis would also provide detailed geometric information about the transition states.

TS1 (Nucleophilic Attack): The geometry would show the ethanol oxygen atom approaching the carbonyl carbon, with the forming O-C bond being significantly longer than a typical single bond. The carbonyl C=O bond would be slightly elongated, and the geometry around the carbonyl carbon would be moving from trigonal planar towards tetrahedral.

TS2 (Water Elimination): This transition state would feature an elongated C-OH2 bond as the water molecule begins to depart. Simultaneously, the C-OH bond of the remaining hydroxyl group would be shortening, showing the partial double bond character of the reforming carbonyl group.

The presence of the electron-donating ethyl and methoxy groups on the benzene ring would also influence the energetics. These groups increase the electron density on the ring and can have a modest effect on the acidity and reactivity of the carboxylic acid group. libretexts.org Computational studies can precisely quantify these electronic effects on the stability of intermediates and the height of activation barriers.

Supramolecular Chemistry, Crystal Engineering, and Solid State Studies of 3 Ethyl 4 Methoxybenzoic Acid Derivatives

Non-Covalent Interactions: Hydrogen Bonding and Aromatic Stacking

The solid-state architecture of benzoic acid derivatives is predominantly governed by a combination of strong hydrogen bonds and weaker non-covalent interactions such as aromatic stacking.

Hydrogen Bonding: The most characteristic non-covalent interaction in the crystal structures of carboxylic acids is the formation of a highly stable centrosymmetric dimer via O-H···O hydrogen bonds between the carboxyl groups of two molecules. This robust supramolecular synthon is a recurring motif in the vast majority of benzoic acid crystal structures. Theoretical studies on 4-substituted benzoic acids have shown that these cyclic dimers are of significant interest as they can serve as prototypes for understanding hydrogen bonding in more complex systems like DNA base pairs. The strength of these hydrogen bonds can be influenced by the electronic nature of the substituents on the phenyl ring. Electron-releasing groups are generally found to result in the formation of more stable hydrogen bonds. scispace.com

In addition to the ubiquitous carboxylic acid dimer, other hydrogen bonds can play a significant role, especially in cocrystals. For instance, in cocrystals of 4-methoxybenzoic acid with pyridine-containing coformers, strong O—H⋯N hydrogen bonds are formed between the carboxylic acid and the pyridine (B92270) nitrogen atom. iucr.orgnih.gov Weaker C—H⋯O interactions are also commonly observed, further stabilizing the crystal lattice. iucr.orgresearchgate.net

For 3-ethyl-4-methoxybenzoic acid, it is highly probable that the primary structural motif would be the classic carboxylic acid dimer. The presence of the ethyl and methoxy (B1213986) groups would then influence the subsequent packing of these dimers, likely leading to various forms of aromatic stacking and weaker C-H···O interactions.

| Interaction Type | Description | Common Examples in Benzoic Acid Analogs |

| O-H···O Hydrogen Bond | Forms a stable centrosymmetric dimer between two carboxylic acid groups. | Ubiquitous in benzoic acid and its derivatives like 4-methoxybenzoic acid. scispace.comiucr.org |

| O-H···N Hydrogen Bond | Occurs in cocrystals with nitrogen-containing bases like pyridines. | Observed in cocrystals of 4-methoxybenzoic acid with 1,3-bis(pyridin-4-yl)propane. iucr.orgnih.gov |

| π-π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. | Common in the crystal packing of para-substituted benzoic acids. acs.org |

| C-H···O Interaction | A weak hydrogen bond between a C-H donor and an oxygen acceptor. | Frequently observed to link primary supramolecular motifs. iucr.orgresearchgate.net |

| C-H···π Interaction | Interaction between a C-H bond and the face of a π-system. | Contributes to the stability of cocrystal structures. iucr.org |

Crystal Packing Architectures and Self-Assembly Phenomena

Crystal Packing: In simple substituted benzoic acids, the hydrogen-bonded dimers often self-assemble into chains or sheets. For example, in many para-substituted benzoic acids, the dimers stack infinitely throughout the solid state in various geometries. acs.org The substituents on the aromatic ring play a critical role in directing the three-dimensional arrangement. The size, shape, and electronic nature of the ethyl and methoxy groups in this compound would sterically and electronically influence how the primary dimer units pack together, potentially leading to unique polymorphic forms.

Self-Assembly and Liquid Crystals: A fascinating aspect of the self-assembly of alkoxybenzoic acids is their ability to form liquid crystals. ed.govacs.org Through the formation of hydrogen-bonded carboxylic acid dimers, these molecules create rod-like supramolecular structures. ed.gov These rods can then organize into ordered fluid phases, known as nematic or smectic phases, at temperatures between the crystalline and isotropic liquid states. ed.govtandfonline.com This behavior is highly dependent on the length of the alkoxy chain. While this compound has a relatively short methoxy group, the principle of self-assembly into larger, ordered aggregates driven by hydrogen bonding is a key feature of this class of compounds. tandfonline.com

The self-assembly can also be directed by using multi-topic core molecules. For instance, long-chain alkoxy-substituted benzoic acids can self-assemble around a tribasic core to form supramolecular liquid crystals with columnar mesophases, demonstrating the versatility of benzoic acids as building blocks in supramolecular chemistry. rsc.orgamolf.nl

| Phenomenon | Description | Relevance to Benzoic Acid Derivatives |

| Dimer Stacking | Hydrogen-bonded dimers arrange into columns or layers. | A fundamental packing feature in substituted benzoic acids. acs.org |

| Polymorphism | The ability of a compound to exist in more than one crystal form. | Influenced by substituent-directed packing differences. |

| Liquid Crystallinity | Formation of ordered fluid phases (mesophases). | Observed in p-alkoxybenzoic acids due to the self-assembly of rod-like dimers. ed.govacs.orgtandfonline.com |

| Hierarchical Self-Assembly | Primary structures (dimers) assemble into larger, more complex architectures. | Can be guided by core molecules to form columnar structures. rsc.orgamolf.nl |

Design and Synthesis of Cocrystals with Benzoic Acid Scaffolds

Crystal engineering of benzoic acids extends to the rational design and synthesis of multicomponent crystals, or cocrystals, to modify physicochemical properties.

Cocrystal Design: A cocrystal is a crystalline solid composed of two or more different neutral molecules held together by non-covalent interactions. Benzoic acids are excellent candidates for cocrystal formation due to the strong hydrogen-bonding capability of the carboxylic acid group. A common strategy involves combining a benzoic acid with a complementary coformer, often a molecule containing a good hydrogen bond acceptor site, such as a pyridine ring. iucr.orgacs.org

The formation of a cocrystal versus a salt (where proton transfer occurs) is a critical consideration. A general guideline, known as the "ΔpKa rule," is often used for prediction. A ΔpKa (pKa of the protonated base – pKa of the acid) of less than 0 generally results in a cocrystal, while a ΔpKa greater than 3 typically leads to salt formation. The region in between can be ambiguous. rsc.org

Synthesis and Structure of Cocrystals: Cocrystals are typically synthesized by methods such as slow evaporation from solution, grinding, or slurry crystallization. In cocrystals of 4-methoxybenzoic acid with various bipyridines, the primary interaction is the O—H⋯N hydrogen bond between the acid and the pyridine nitrogen. iucr.orgnih.govnih.gov These primary units then assemble into more complex architectures through weaker interactions like π-π stacking and C-H···O bonds. iucr.org For example, a 2:1 cocrystal of 4-methoxybenzoic acid and 1,3-bis(pyridin-4-yl)propane features linear hydrogen-bonded units that are further linked into a tape-like structure. iucr.org

Given its structure, this compound would be an excellent candidate for forming cocrystals with a variety of coformers. The principles established with analogs like 4-methoxybenzoic acid provide a clear roadmap for selecting appropriate coformers and predicting the likely supramolecular synthons that would form. acs.orgveranova.com

| Coformer Class | Primary Synthon with Benzoic Acid | Example with 4-Methoxybenzoic Acid Analog |

| Pyridines | O-H···N (Carboxylic Acid-Pyridine) | 4-Methoxybenzoic acid forms cocrystals with various pyridyl compounds. iucr.orgacs.orgnih.gov |

| Amides | O-H···O (Acid-Amide) or N-H···O (Amide-Acid) | Isonicotinamide forms cocrystals with benzoic acid. acs.org |

| Other Carboxylic Acids | O-H···O (Heterodimer) | Can form mixed-acid systems, though less common than acid-base cocrystals. |

Advanced Spectroscopic Characterization for Structural Elucidation and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial proximity of atoms. For 3-Ethyl-4-methoxybenzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments facilitates a complete and unambiguous assignment of its structure.

¹H NMR for Proton Environment Characterization

The ¹H NMR spectrum of this compound is anticipated to display a set of distinct signals corresponding to the different types of protons present in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton at position 5, situated between the ethyl and carboxyl groups, is expected to appear as a doublet. The proton at position 2, adjacent to the carboxyl group, would likely be a singlet or a narrowly split doublet. The proton at position 6, ortho to the methoxy (B1213986) group, would also present as a doublet.

The ethyl group would give rise to a characteristic quartet for the methylene (-CH₂) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | d | ~2.0 |

| H-5 | 7.6 - 7.8 | dd | ~8.5, 2.0 |

| H-6 | 6.9 - 7.1 | d | ~8.5 |

| -OCH₃ | 3.8 - 4.0 | s | - |

| -CH₂CH₃ | 2.6 - 2.8 | q | ~7.5 |

| -CH₂CH₃ | 1.2 - 1.4 | t | ~7.5 |

| -COOH | 10.0 - 13.0 | br s | - |

Note: These are predicted values and may vary based on experimental conditions.

¹³C NMR and DEPT for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. The spectrum is expected to show distinct signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the range of 170-180 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with the carbon attached to the methoxy group (C-4) and the carboxyl group (C-1) being the most deshielded among them.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH carbons, and negative signals for CH₂ carbons. Quaternary carbons, such as C-1, C-3, and C-4, would be absent in a DEPT-135 spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| -COOH | 170 - 180 | Absent |

| C-4 | 160 - 165 | Absent |

| C-3 | 145 - 150 | Absent |

| C-1 | 125 - 130 | Absent |

| C-5 | 130 - 135 | Positive |

| C-2 | 115 - 120 | Positive |

| C-6 | 110 - 115 | Positive |

| -OCH₃ | 55 - 60 | Positive |

| -CH₂CH₃ | 25 - 30 | Negative |

| -CH₂CH₃ | 15 - 20 | Positive |

Note: These are predicted values and may vary based on experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between adjacent aromatic protons (H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals, for instance, the methylene protons of the ethyl group to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected from the methoxy protons to C-4, and from the aromatic protons to various carbons in the ring, as well as to the carbonyl carbon.

Vibrational Spectroscopy: FT-IR and Raman for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is expected to exhibit several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group would give a strong, sharp peak around 1680-1710 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the methoxy and carboxylic acid groups would be observed in the 1200-1300 cm⁻¹ range. The C-H stretching vibrations of the aromatic and aliphatic (ethyl and methoxy) groups would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Raman spectroscopy , being complementary to FT-IR, would also provide valuable information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene ring would give a prominent band.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 2500-3300 (broad) | Weak |

| C-H stretch (Aromatic) | 3000-3100 | Strong |

| C-H stretch (Aliphatic) | 2850-2960 | Strong |

| C=O stretch (Carboxylic acid) | 1680-1710 (strong) | Moderate |

| C=C stretch (Aromatic) | 1450-1600 | Strong |

| C-O stretch | 1200-1300 | Moderate |

Note: These are predicted values and may vary based on experimental conditions.

Electronic Spectroscopy: UV-Visible Absorption for Conjugation and Chromophores

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems and those containing chromophores. The benzene ring in this compound, being substituted with a carboxyl and a methoxy group, constitutes a chromophore. The electronic transitions of the aromatic system are expected to give rise to characteristic absorption bands in the ultraviolet region. Typically, substituted benzoic acids exhibit two main absorption bands, corresponding to the π → π* transitions of the benzene ring. The presence of the methoxy and ethyl groups will influence the position and intensity of these absorption maxima (λ_max).

Predicted UV-Visible Absorption Data for this compound

| Transition | Predicted λ_max (nm) |

| π → π* (Primary band) | ~200-220 |

| π → π* (Secondary band) | ~250-280 |

Note: The solvent used can significantly affect the λ_max values.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₁₂O₃), the molecular ion peak [M]⁺ would be expected at m/z 180.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). The ethyl group could also undergo fragmentation, leading to the loss of an ethyl radical (-CH₂CH₃, M-29) to form a stable acylium ion. The loss of a methyl radical from the methoxy group (-CH₃, M-15) is another possibility.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion |

| 180 | [M]⁺ |

| 165 | [M - CH₃]⁺ |

| 151 | [M - C₂H₅]⁺ |

| 135 | [M - COOH]⁺ |

| 121 | [M - COOH - CH₂]⁺ |

Note: The relative intensities of the fragment ions can provide further clues about the stability of the fragments and the structure of the molecule.

Despite a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction (SCXRD) data for this compound or its derivatives could be located.

Therefore, the section on "" focusing on "Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination of Derivatives" cannot be provided at this time.

While the principles of SCXRD are widely applied to determine the three-dimensional atomic arrangement of crystalline solids, including derivatives of benzoic acid, specific research detailing the crystal structure of this compound derivatives is not publicly available. Such an analysis would typically provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, definitively confirming the compound's structure.

Should research be published containing the crystallographic data for derivatives of this compound, this section will be updated accordingly.

Applications As Synthetic Building Blocks and in Advanced Chemical Materials

Role in the Synthesis of Complex Organic Molecules

3-Ethyl-4-methoxybenzoic acid serves as a fundamental scaffold in the construction of larger, more complex molecular architectures. Benzoic acid and its derivatives are well-established intermediates in multi-step organic syntheses. beili.com The carboxylic acid group is a particularly versatile functional handle, readily undergoing reactions such as esterification, amidation, and reduction. For instance, the esterification of a similar compound, 4-methoxybenzoic acid, with ethanol (B145695) is a common method to produce ethyl 4-methoxybenzoate (B1229959), a valuable fragrance and flavor agent. chemicalbook.com

The true utility of this compound lies in the combination of its functional groups, which can be selectively targeted to build molecular complexity. The carboxylic acid can be converted into an acid chloride, which is highly reactive toward nucleophiles, or an ester, which can serve as a protecting group or a precursor for other transformations. The aromatic ring itself can undergo electrophilic substitution reactions, with the existing ethyl and methoxy (B1213986) groups directing new substituents to specific positions, thereby controlling the regiochemistry of the product.

This controlled reactivity is crucial for constructing molecules with precise three-dimensional structures, a key requirement for compounds with biological activity. For example, complex molecules containing substituted benzoic acid moieties, such as trimethoxy-benzoic acid, are integral components of pharmacologically active compounds. ontosight.ai The synthesis of various benzoic acid derivatives has been shown to yield compounds with potential trypanocidal activity, demonstrating the role of the benzoic acid core in medicinal chemistry. mdpi.com

Table 1: Examples of Reactions Utilizing the Benzoic Acid Scaffold

| Starting Material Class | Reaction Type | Product Class | Significance |

|---|---|---|---|

| Substituted Benzoic Acid | Esterification | Benzoic Acid Ester | Creation of prodrugs, fragrances, or synthetic intermediates acs.org |

| Substituted Benzoic Acid | Amidation | Benzamide | Formation of stable amide bonds common in pharmaceuticals |

| Amino-substituted Benzoic Acid | Diazotization followed by substitution | Azido or Cyano Benzoic Acid | Introduction of versatile functional groups for further modification researchgate.net |

| Benzoic Acid Derivative | Acylation | Benzoylthiourea | Synthesis of derivatives with targeted enzyme inhibitory activity nih.gov |

Derivatization for Scaffold Modification and Structure-Function Relationship Studies

The modification of a lead compound's structure to understand how its chemical features relate to its biological or material function is a cornerstone of modern chemistry. This compound is an ideal candidate for such structure-function relationship (SFR) or structure-activity relationship (SAR) studies. By systematically altering its functional groups, chemists can probe the interactions of the resulting derivatives with biological targets or fine-tune the properties of a material.

Esterification of the carboxylic acid is a common derivatization strategy. acs.org Creating a series of alkyl esters of a phenolic acid, for example, can systematically increase the molecule's lipophilicity, which can enhance its ability to cross biological membranes. researchgate.net This was demonstrated in a study where protocatechuic acid alkyl esters showed that the length of the alkyl chain influenced the antioxidant properties of the molecule. researchgate.net

Furthermore, the amide linkage is central to many biologically active molecules. The carboxylic acid of this compound can be coupled with a diverse library of amines to generate a series of amides. This approach was used in the development of inhibitors for influenza neuraminidase, where a series of 94 benzoic acid derivatives were synthesized and tested to map their binding in the enzyme's active site. researchgate.net Similarly, derivatives of 2-methoxy-4-substituted benzamido compounds were synthesized to target carbonic anhydrase enzymes. nih.gov

The position of substituents on the benzoic acid ring has a dramatic effect on activity. Studies have shown that meta-substituted benzoic acids can bind differently in an enzyme's active site compared to their para-isomers, leading to significant differences in reactivity. ebi.ac.uk The specific 3-ethyl, 4-methoxy substitution pattern of the title compound provides a unique electronic and steric profile that can be systematically compared to other isomers to build a comprehensive understanding of its structure-function relationships.

Table 2: Derivatization Strategies for Structure-Function Studies

| Target Functional Group | Derivatization Reaction | Resulting Functional Group | Purpose of Modification |

|---|---|---|---|

| Carboxylic Acid | Esterification | Ester | Increase lipophilicity, create prodrugs acs.orgresearchgate.net |

| Carboxylic Acid | Amidation | Amide | Explore hydrogen bonding, mimic peptide bonds researchgate.net |

| Carboxylic Acid | Conversion to Heterocycle | Tetrazole, Oxadiazole | Create carboxylic acid isosteres with different physicochemical properties acs.org |

| Aromatic Ring | Electrophilic Substitution | Substituted Benzene (B151609) | Probe steric and electronic requirements of a binding site ebi.ac.uk |

Integration into Advanced Polymeric Materials and Coatings

The properties of this compound make it a candidate for integration into advanced polymers and coatings. The carboxylic acid functionality is the primary anchor for polymerization. It can participate in condensation polymerization reactions with diols or polyols to form polyesters, or with diamines to form polyamides.

The inclusion of substituted benzoic acids into polymer chains can significantly modify the material's properties. For instance, 3-ethylbenzoic acid can be used to produce polyesters with enhanced thermal stability and mechanical properties, which are desirable for high-performance coatings and adhesives. In a similar vein, a polymer synthesized from 4-(1,1-dimethylethyl)benzoic acid, phthalic anhydride (B1165640), and glycerol (B35011) results in a material with high thermal stability and chemical resistance, suitable for demanding applications in coatings, adhesives, and composites. ontosight.ai

If this compound were used as a monomer or an additive in a polymerization process, its structural features would impart specific characteristics to the final material:

The Carboxylic Acid: Provides the reactive site for creating the polymer backbone (e.g., polyester).

The Ethyl Group: Adds a degree of hydrophobicity and can disrupt polymer chain packing, potentially increasing flexibility and solubility in organic solvents.

The Methoxy Group: Can influence the polymer's polarity and its interaction with other substances. It may also enhance stability against oxidative degradation.

These tailored properties are critical for creating specialized materials, such as durable automotive coatings, high-strength adhesives for aerospace, or biocompatible materials for medical devices. ontosight.ai

Table 3: Potential Impact of this compound on Polymer Properties

| Structural Feature | Polymer Type | Potential Effect on Property | Application Area |

|---|---|---|---|

| Carboxylic Acid | Polyesters, Polyamides | Forms polymer backbone via condensation | General polymer synthesis |

| Ethyl Group | Polyesters | Increases hydrophobicity, may lower melting point | Coatings, Adhesives ontosight.ai |

| Methoxy Group | Polyesters | Modifies polarity, may improve thermal stability | Specialized materials |

| Aromatic Ring | All types | Adds rigidity and thermal resistance to the polymer chain | High-performance composites ontosight.ai |

Ligand Design and Coordination Chemistry (if applicable to this compound derivatives)

The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which is an excellent ligand for coordinating with metal ions. This opens up its application in the field of coordination chemistry and the design of metal-organic frameworks (MOFs).

The carboxylate group can bind to metal centers in several modes, most commonly as a monodentate (binding through one oxygen) or a bidentate chelating or bridging ligand (binding through both oxygens). This versatility allows for the construction of diverse coordination architectures, from simple mononuclear complexes to complex, multidimensional polymers.

Research has shown that derivatives like ethyl 4-methoxybenzoate can act as ligands for trivalent lanthanide and transition metals, with the carboxylate group binding in a bidentate fashion. In another example, 4-ethyl-benzoic acid was reacted with lanthanum(III) nitrate (B79036) to form a one-dimensional coordination polymer where the carboxylate groups bridge adjacent metal ions. nih.gov The design of coordination compounds with various trivalent metals has been explored using ligands derived from benzoic acid. researchgate.net

For this compound, the carboxylate would provide the primary binding site. The ethyl and methoxy substituents would play a secondary, yet crucial, role by:

Modifying Electronic Properties: The electron-donating nature of the ethyl and methoxy groups can increase the electron density on the carboxylate, potentially strengthening the metal-ligand bond.

Imparting Steric Influence: The bulk of the ethyl group can influence the geometry around the metal center, directing the self-assembly of specific coordination structures and preventing the formation of overly crowded complexes.

These tailored metal complexes can have applications in catalysis, magnetism, and as luminescent materials.

Q & A

Q. What are the recommended synthetic methodologies for 3-Ethyl-4-methoxybenzoic acid and its derivatives?

- Methodological Answer : Synthesis typically involves functionalizing the benzoic acid core via nitration, alkylation, or methoxylation. For derivatives like 4-Amino-3-methoxybenzoic acid, nitro intermediates can be reduced using catalytic hydrogenation or enzymatic routes . For fluorinated analogs (e.g., 3-Fluoro-4-methoxybenzoic acid), nucleophilic aromatic substitution or directed ortho-metalation is employed . Computational tools (e.g., REAXYS, BKMS_METABOLIC) can predict feasible pathways by analyzing reaction plausibility and relevance heuristics .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the benzoic acid ring) .

- IR : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and ester/ether C-O stretches (~1200–1250 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, with fragmentation patterns indicating substituent positions .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Storage : Keep away from strong oxidizing agents (e.g., peroxides) to prevent hazardous decomposition into carbon oxides .

- PPE : Use nitrile gloves, lab coats, and goggles to mitigate unquantified skin/eye irritation risks .

- Waste Disposal : Segregate acidic waste and neutralize before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s adsorption properties for metal recovery?

- Methodological Answer :

- Batch Adsorption Studies : Optimize pH (e.g., pH 2–6 for Pd(II) recovery), temperature, and contact time using ICP-MS to quantify metal ion uptake .

- Competitive Adsorption : Test selectivity in mixed solutions (e.g., Pt/Pd/Rh) with EDTA or thiourea as eluents .

- Surface Analysis : Use SEM-EDS or XPS to confirm metal binding mechanisms (e.g., carboxylate coordination) .

Q. What computational strategies predict viable synthetic routes for novel derivatives?

- Methodological Answer :

- Database Mining : Leverage REAXYS and PISTACHIO_RINGBREAKER to identify analogous reactions (e.g., esterification of 4-hydroxybenzoic acid derivatives) .

- Machine Learning : Apply template relevance models to rank precursor feasibility and optimize reaction graphs .

- DFT Calculations : Simulate transition states for fluorination or methoxylation steps to assess kinetic barriers .

Q. How should contradictions in solubility or stability data be resolved?

- Methodological Answer :

- Cross-Validation : Compare experimental data (e.g., NIST Chemistry WebBook) with computational predictions (e.g., LogP via Molinspiration) .

- Conditional Testing : Replicate stability assays under controlled humidity/temperature to identify degradation pathways .

- Peer Review : Consult authoritative sources (e.g., EFSA, PubChem) to resolve discrepancies in acute toxicity or partition coefficients .

Q. What methodologies evaluate this compound’s biochemical activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics .

- Molecular Docking : Screen against target enzymes (e.g., acetylcholinesterase for Alzheimer’s research) using AutoDock Vina .

- In Vivo Models : Test bioavailability in zebrafish or murine models, monitoring metabolite profiles via LC-MS .

Q. How can researchers assess the therapeutic potential of derivatives without commercial bias?

- Methodological Answer :

- Target Prioritization : Focus on understudied pathways (e.g., neuroinflammation) using PubMed data mining .